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Introduction to Rogletimide

Rogletimide (also known as pyridoglutethimide) is a pharmaceutical compound that functions as a selective

aromatase inhibitor with potential applications in cancer research and drug development. This compound

represents an early-generation aromatase inhibitor structurally related to glutethimide but lacking

significant sedative-hypnotic properties due to its specific molecular modifications [1]. Rogletimide was

initially investigated for the treatment of hormone-responsive breast cancer but was never marketed

commercially due to its lower potency compared to subsequent generations of aromatase inhibitors [1].

Despite its limited clinical development, Rogletimide remains a compound of significant research interest

for understanding the evolution of aromatase inhibition strategies and for potential application in

combinatorial therapeutic approaches.

The chemical structure of Rogletimide (C₁₂H₁₄N₂O₂) features a piperidine-2,6-dione core with an ethyl

group and pyridin-4-yl substitution at the 3-position, giving it a molar mass of 218.256 g·mol⁻¹ [1] [2]. This

structure differs from its predecessor aminoglutethimide primarily in the replacement of the phenyl ring with

a pyridinyl group, which contributes to its reduced side effect profile while maintaining aromatase

inhibitory activity [1]. As a Type II nonsteroidal aromatase inhibitor, Rogletimide acts reversibly by binding

to and interfering with the cytochrome P450 heme moiety of the aromatase enzyme complex [1].
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Drug Profile and Historical Development Data

Chemical Properties and Development Status

Rogletimide was investigated primarily during the 1980s and 1990s as a potential therapeutic agent for

breast cancer, with research and development activities involving organizations such as Schering-Plough

[3] [1]. The drug received orphan designation from regulatory bodies, a status designed to encourage

development of treatments for rare diseases [3]. Despite reaching clinical trial phases, Rogletimide's

development was ultimately discontinued, with no reported development activities since August 2002 [3].

The compound is classified pharmacologically as an antineoplastic agent and hormone therapy with a

specific mechanism of action as an aromatase inhibitor [3]. In direct comparative clinical studies,

Rogletimide demonstrated a dose-dependent inhibition of peripheral aromatization in postmenopausal

women with breast cancer, with dosages ranging from 200 mg twice daily to 800 mg twice daily producing

inhibition rates from 50.6% to 73.8% [1]. This efficacy profile positioned it between first-generation

aromatase inhibitors like aminoglutethimide and subsequent more potent generations.

Comparative Clinical Efficacy Data

Table 1: Comparative Aromatase Inhibition Profile of Rogletimide and Other Aromatase Inhibitors

Generation Medication Dosage % Inhibition Class IC₅₀

First Testolactone 250 mg 4x/day p.o. ? Type I ?

First Rogletimide 200 mg 2x/day p.o. 50.6% Type II ?

First Rogletimide 400 mg 2x/day p.o. 63.5% Type II ?

First Rogletimide 800 mg 2x/day p.o. 73.8% Type II ?

First Aminoglutethimide 250 mg 4x/day p.o. 90.6% Type II 4,500 nM

Second Formestane 250 mg 1x/day p.o. 57.3% Type I 30 nM
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Generation Medication Dosage % Inhibition Class IC₅₀

Second Fadrozole 2 mg 2x/day p.o. 92.6% Type II ?

Third Exemestane 25 mg 1x/day p.o. 97.9% Type I 15 nM

Third Anastrozole 1 mg 1x/day p.o. 96.7–97.3% Type II 10 nM

Third Letrozole 0.5 mg 1x/day p.o. 98.4% Type II 2.5 nM

Data compiled from scientific literature [1]

Modern Research Applications

Potential Applications in Contemporary Research

While Rogletimide is no longer in clinical development, it retains utility in several research contexts:

Mechanistic studies of aromatase inhibition: Rogletimide serves as a valuable tool compound for

understanding the structure-activity relationship of Type II aromatase inhibitors, particularly for

investigating the steroidogenic enzyme cascade and its regulation in various tissue types [1].

Combinatorial therapy screening: With recent advances in combinatorial drug discovery approaches

like the Combinatorial Drug Assembler (CDA) platform, Rogletimide can be evaluated alongside

other targeted agents to identify potential synergistic relationships [4]. This is particularly relevant

given the recognition that cancer cells possess compensatory mechanisms that often limit the efficacy

of single-pathway targeting [4] [5].

Signal transduction pathway analysis: Rogletimide can be utilized in studies investigating crosstalk

between hormonal signaling pathways and other critical cellular signaling networks such as GPCR-

activated ERK pathways [6]. The interplay between aromatase inhibition and downstream signaling

effectors represents an area of ongoing research interest.
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Proteoform characterization studies: Advanced proteomic techniques like PEPPI-MS

(Polyacrylamide-Gel-Based Prefractionation for Analysis of Intact Proteoforms and Protein

Complexes by Mass Spectrometry) can utilize tool compounds like Rogletimide to characterize

changes in proteoform expression patterns resulting from aromatase inhibition [7].

Emerging Research Opportunities

The development of resistance to third-generation aromatase inhibitors in hormone-receptor-positive breast

cancer has renewed interest in understanding alternative inhibition strategies where Rogletimide may

provide mechanistic insights [1]. Additionally, the compound's specific structural properties make it a

candidate for prodrug modification or incorporation into targeted delivery systems that could potentially

overcome its limitations of potency. Research on phytochemical-bioactive combinations has revealed that

natural compounds like curcumin, resveratrol, and EGCG can modulate multiple signaling pathways

including PI3K/AKT, MAPK-ERK, Wnt, and Hedgehog [8], suggesting potential for combination studies

with established aromatase inhibitors like Rogletimide to overcome compensatory pathway activation.

Experimental Protocols and Methodologies

Biochemical Aromatase Inhibition Assay

Purpose: To evaluate the direct inhibitory activity of Rogletimide on the aromatase enzyme complex.

Materials and Reagents:

Human placental microsomes or recombinant aromatase expression system

¹⁴C-androstenedione substrate (specific activity 50-60 mCi/mmol)
Rogletimide test compound (prepare fresh 10 mM stock solution in DMSO)

NADPH regenerating system (1.3 mM NADP⁺, 3.6 mM glucose-6-phosphate, 0.4 U/mL glucose-6-
phosphate dehydrogenase)

Potassium phosphate buffer (50 mM, pH 7.4)
Charcoal suspension (5% in water)

Scintillation cocktail and vials

Procedure:
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Prepare incubation mixtures containing 100 μL microsomal protein (0.5-1.0 mg/mL), potassium

phosphate buffer, and varying concentrations of Rogletimide (0.1-100 μM) in a final volume of 500
μL.

Pre-incubate mixtures for 5 minutes at 37°C in a water bath with shaking.
Initiate reactions by adding ¹⁴C-androstenedione substrate (final concentration 100 nM) and NADPH

regenerating system.
Incubate for 30 minutes at 37°C with continuous shaking.

Terminate reactions by placing tubes on ice and adding 500 μL cold charcoal suspension.
Centrifuge at 3000 × g for 10 minutes at 4°C.

Transfer aliquots of supernatant to scintillation vials, add scintillation cocktail, and quantify ³H₂O
formation by liquid scintillation counting.

Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using nonlinear
regression analysis [1].

Cellular Aromatase Activity Assessment

Purpose: To measure the effects of Rogletimide on aromatase activity in intact cells.

Cell Culture and Treatment:

Utilize aromatase-expressing cell lines (e.g., MCF-7aro, H295R)

Culture cells in appropriate medium supplemented with 10% fetal bovine serum
Plate cells at 5 × 10⁴ cells/well in 24-well plates and allow to adhere overnight

Treat with Rogletimide at concentrations ranging from 1 nM to 100 μM for 24 hours
Include aminoglutethimide as a reference inhibitor and vehicle controls

Aromatase Activity Measurement:

After pretreatment, incubate cells with 100 nM testosterone as substrate for 6-24 hours
Collect culture medium and measure estradiol production using ELISA or LC-MS/MS

Normalize estradiol values to total cellular protein content
Express results as percentage inhibition relative to vehicle-treated controls [1]

Combinatorial Screening Protocol

Purpose: To identify synergistic interactions between Rogletimide and other targeted agents using

transcriptional response modules.
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Methodology:

Generate disease-specific gene expression signatures from RNA-seq or microarray data
Apply the Combinatorial Drug Assembler (CDA) algorithm to identify potential synergistic drug pairs

Treat relevant cell models with Rogletimide alone and in combination with candidate partners
identified through CDA analysis

Assess combination effects using validated synergy models (e.g., Bliss independence or Loewe
additivity)

Validate synergistic pairs through dose-response matrix assays [4]

Table 2: Experimental Conditions for Rogletimide Combination Screening

Step Parameter Conditions Output Measures

Cell culture Model system Breast cancer cell lines (MCF-7, MDA-
MB-231)

Viability,
proliferation

Compound
treatment

Rogletimide
range

0.1-100 μM Dose-response
curve

Combination
partners

Candidate
agents

Phytochemicals, kinase inhibitors, etc. Synergy scores

Assay duration Time points 24, 48, 72 hours IC₅₀ shifts

Downstream

analysis

Signaling

pathways

PI3K/AKT, MAPK-ERK, apoptotic

markers

Pathway

modulation

Signaling Pathways and Mechanism of Action

Rogletimide functions primarily as a reversible competitive inhibitor of the aromatase enzyme

(CYP19A1), which is responsible for the conversion of androgens (androstenedione and testosterone) to

estrogens (estrone and estradiol) [1]. As a Type II aromatase inhibitor, it binds to the cytochrome P450

heme moiety of the enzyme, disrupting the catalytic activity through coordination with the iron atom in the

active site. This mechanism differs from Type I steroidal inhibitors that act as substrate analogs and cause

irreversible enzyme inactivation.
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The following diagram illustrates Rogletimide's primary molecular targets and downstream consequences:
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Click to download full resolution via product page

Figure 1: Rogletimide's mechanism of aromatase inhibition and downstream cellular effects. The compound

competitively inhibits the conversion of androgens to estrogens, leading to reduced estrogen-mediated

signaling.

The inhibition of estrogen biosynthesis by Rogletimide has downstream consequences on multiple

signaling pathways:

Estrogen receptor signaling: Reduced estrogen availability leads to decreased activation of both

genomic and non-genomic estrogen receptor signaling, affecting processes such as cell proliferation,

survival, and differentiation in hormone-responsive tissues [4].

GPCR-ERK crosstalk: Estrogen deprivation can modulate GPCR-activated ERK pathways,

potentially altering the balance between nuclear and cytosolic ERK signaling destinations [6]. This is

significant because the subcellular localization of activated ERK determines downstream signaling

consequences—nuclear ERK primarily affects transcription factors and gene expression, while

cytosolic ERK modulates translation, mitosis, and apoptosis [6].
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Cross-talk with other pathways: Rogletimide-induced estrogen suppression may influence Wnt/β-

catenin signaling, PI3K/AKT pathway, and inflammatory signaling networks through complex

endocrine feedback mechanisms [8] [5].

Technical Considerations and Limitations

Chemical Properties and Stability

Rogletimide possesses a piperidine-2,6-dione structure that confers moderate aqueous solubility but

limited stability under extreme pH conditions. For in vitro studies, fresh stock solutions should be prepared

in DMSO at concentrations not exceeding 100 mM, with aliquots stored at -20°C to prevent degradation.

The compound exhibits pH-dependent stability, with optimal stability in the physiological pH range (7.0-

7.8). Researchers should note that the compound may undergo hydrolytic degradation under strongly acidic

or basic conditions, potentially generating 3-ethyl-3-(4-pyridinyl) glutaric acid and ammonium ion as

degradation products.

Analytical Methods

High-performance liquid chromatography (HPLC) methods for Rogletimide quantification typically

employ C18 reverse-phase columns with mobile phases consisting of acetonitrile and aqueous buffers (e.g.,

ammonium acetate or phosphate buffers) at neutral pH. Detection is optimally performed using UV

absorbance at 260-265 nm, leveraging the compound's pyridine chromophore. For sensitive quantification

in biological matrices, LC-MS/MS methods provide superior specificity and lower limits of detection, with

characteristic mass transitions of m/z 219→201 for Rogletimide [2].

Research Limitations

The primary research limitation of Rogletimide is its lower potency compared to subsequent generations of

aromatase inhibitors, with reported IC₅₀ values in cellular models approximately 100-1000-fold higher than

third-generation agents like letrozole and anastrozole [1]. This reduced potency necessitates the use of higher

concentrations in experimental settings, potentially increasing the risk of off-target effects. Additionally, the
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compound exhibits moderate plasma protein binding (approximately 70-80% in human plasma), which

should be considered when calculating free drug concentrations in experimental systems.

Conclusion

Rogletimide represents a historically significant aromatase inhibitor that continues to offer value as a

research tool despite its limitations in clinical development. Its well-characterized mechanism of action as a

Type II nonsteroidal aromatase inhibitor and its distinct chemical structure make it particularly useful for

comparative studies of aromatase inhibition strategies and structure-activity relationships. The compound's

potential application in combinatorial therapy screening and signaling pathway analysis aligns with

contemporary drug discovery approaches that emphasize multi-target strategies and pathway-specific

modulation. While its research applications require careful consideration of its potency limitations,

Rogletimide remains a valuable compound for investigating endocrine signaling and developing novel

therapeutic combinations for hormone-responsive conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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